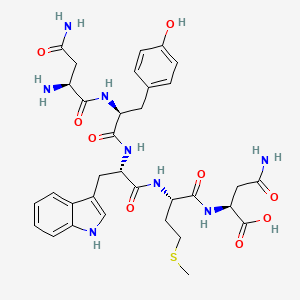
L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- is a peptide compound composed of five amino acids: L-asparagine, L-asparaginyl, L-tyrosyl, L-tryptophyl, and L-methionyl
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-methionyl, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-tryptophyl, is activated and coupled to the deprotected amine group.
Repetition: Steps 2 and 3 are repeated for L-tyrosyl, L-asparaginyl, and L-asparagine.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms for expression and subsequent purification.
化学反应分析
Types of Reactions
L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents such as carbodiimides for amide bond formation.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered functional groups.
科学研究应用
L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to interfere with amino acid metabolism in cancer cells.
Industry: Utilized in the development of peptide-based materials and as a catalyst in certain biochemical reactions.
作用机制
The mechanism of action of L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to enzymes and receptors involved in amino acid metabolism and cellular signaling.
Pathways: It may inhibit the synthesis of proteins by depleting essential amino acids, leading to cell death in certain cancer cells.
相似化合物的比较
Similar Compounds
L-Asparagine: A single amino acid with roles in protein synthesis and metabolism.
L-Asparaginyl-L-tyrosyl: A dipeptide with potential biological activity.
L-Tryptophyl-L-methionyl: Another dipeptide with distinct chemical properties.
Uniqueness
L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to interfere with amino acid metabolism and protein synthesis makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
733021-30-2 |
|---|---|
分子式 |
C33H42N8O9S |
分子量 |
726.8 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H42N8O9S/c1-51-11-10-23(30(46)41-26(33(49)50)15-28(36)44)38-32(48)25(13-18-16-37-22-5-3-2-4-20(18)22)40-31(47)24(12-17-6-8-19(42)9-7-17)39-29(45)21(34)14-27(35)43/h2-9,16,21,23-26,37,42H,10-15,34H2,1H3,(H2,35,43)(H2,36,44)(H,38,48)(H,39,45)(H,40,47)(H,41,46)(H,49,50)/t21-,23-,24-,25-,26-/m0/s1 |
InChI 键 |
ZWEJERQUIWVADF-GKKOWRRISA-N |
手性 SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)N |
规范 SMILES |
CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(Propane-2-sulfonyl)ethyl]benzene](/img/structure/B12530205.png)
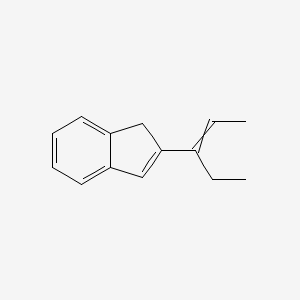
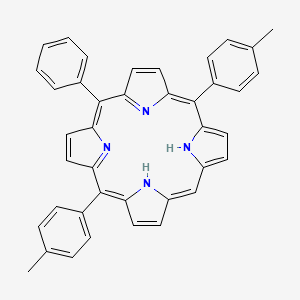
![2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid](/img/structure/B12530211.png)


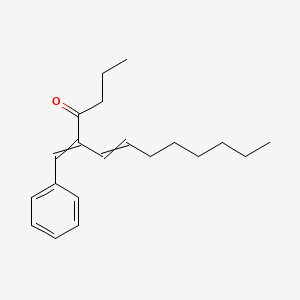
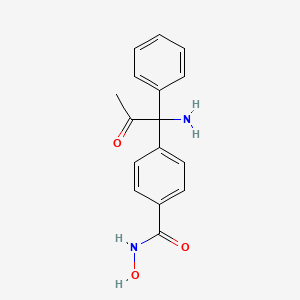
![4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate](/img/structure/B12530243.png)
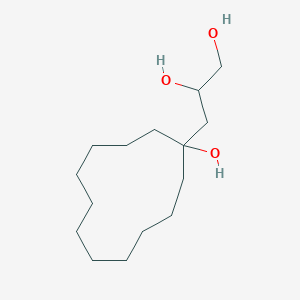
![N-(5-Bromopyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B12530252.png)

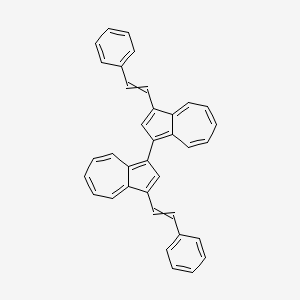
![Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]-](/img/structure/B12530287.png)
